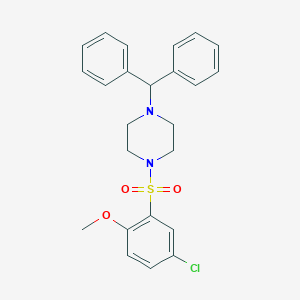

1-ベンジドリル-4-((5-クロロ-2-メトキシフェニル)スルホニル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their versatile binding properties and are commonly used in medicinal chemistry due to their ability to interact with a variety of biological targets . This compound, in particular, has been studied for its potential therapeutic applications, including its role as an inhibitor of cancer cell proliferation .

科学的研究の応用

作用機序

Target of Action

It’s known that the piperazine nucleus is capable of binding to multiple receptors with high affinity . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .

Mode of Action

The piperazine nucleus, a key component of this compound, is known to interact with its targets through various mechanisms, depending on the specific biological target and the surrounding molecular environment .

Biochemical Pathways

Piperazine derivatives are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .

Pharmacokinetics

The properties of the piperazine nucleus, a key component of this compound, would likely play a significant role in its pharmacokinetics .

Result of Action

Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

準備方法

The synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydryl-piperazine with 5-chloro-2-methoxybenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic attack. The product is then purified using techniques such as liquid chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

化学反応の分析

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the piperazine nitrogen attacks the sulfonyl chloride group.

Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring, potentially altering its biological activity.

Substitution Reactions: The compound can undergo further substitution reactions to introduce different functional groups, enhancing its pharmacological properties.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reagents and conditions used but typically involve modifications to the piperazine ring or the aromatic sulfonyl group .

類似化合物との比較

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine can be compared to other piperazine derivatives, such as:

1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has similar structural features but differs in the substituents on the aromatic ring.

1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This derivative has a tert-butyl group instead of a methoxy group, which may affect its biological activity.

The uniqueness of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications .

生物活性

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic compound with notable biological activities, particularly in the realm of cancer research and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

- Molecular Formula : C24H25ClN2O3S

- Molecular Weight : 440.99 g/mol

- CAS Number : 325811-76-5

The biological activity of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine primarily revolves around its ability to inhibit cell proliferation in various cancer cell lines. The compound interacts with specific molecular targets, disrupting signaling pathways essential for cell growth and division. Notably, it has demonstrated effectiveness against MDA-MB-231 human breast cancer cells by inducing apoptosis and inhibiting the cell cycle progression.

Biological Activity Overview

The compound has been evaluated for various biological activities:

Case Studies and Research Findings

-

Cancer Cell Proliferation Inhibition

- A study demonstrated that 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine significantly reduced the viability of MDA-MB-231 cells in vitro. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to G1 phase arrest.

- Antimicrobial Activity

- Inhibition of Acetylcholinesterase

Comparative Analysis with Similar Compounds

To understand the efficacy and potential applications of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine, it is useful to compare it with other piperazine derivatives:

特性

IUPAC Name |

1-benzhydryl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-30-22-13-12-21(25)18-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNRZVFUVFNSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。